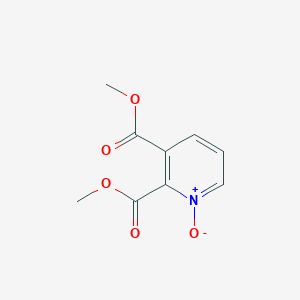
8-Amino-6-chloro-3,4-dihydroquinolin-2(1H)-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Amino-6-chloro-3,4-dihydroquinolin-2(1H)-one hydrochloride, also known as 8-ACDH, is an organic compound belonging to the class of quinolines. It is a colorless, crystalline solid that is soluble in water and is used in a variety of scientific research applications. 8-ACDH is synthesized by reacting the hydrochloride salt of 8-amino-6-chloro-3,4-dihydroquinolin-2(1H)-one with an appropriate base. 8-ACDH has a wide range of applications in biochemical and physiological research, and is used to study the mechanisms of action of various compounds.
科学研究应用
8-Amino-6-chloro-3,4-dihydroquinolin-2(1H)-one hydrochloride is widely used in scientific research, particularly in biochemical and physiological research. It has been used to study the mechanisms of action of various compounds, as well as to investigate the effects of certain drugs on the body. This compound has also been used in the study of cell signaling pathways, and has been used to study the effects of certain compounds on the nervous system. Additionally, this compound has been used to study the effects of certain compounds on the immune system.
作用机制
The mechanism of action of 8-Amino-6-chloro-3,4-dihydroquinolin-2(1H)-one hydrochloride is not fully understood. However, it is known that this compound binds to certain proteins in the body, including enzymes, receptors, and transporters, and that it can alter the activity of these proteins. Additionally, this compound is known to interact with certain hormones and neurotransmitters, which can affect the activity of the proteins it binds to.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been found to affect the activity of certain enzymes, receptors, and transporters, as well as to interact with certain hormones and neurotransmitters. Additionally, this compound has been shown to affect cell signaling pathways, and to have a range of effects on the nervous system and immune system.
实验室实验的优点和局限性
The use of 8-Amino-6-chloro-3,4-dihydroquinolin-2(1H)-one hydrochloride in laboratory experiments has a number of advantages. It is a relatively simple compound to synthesize, and is readily available for use in research applications. Additionally, it has a wide range of applications in biochemical and physiological research, and can be used to study the mechanisms of action of various compounds.
However, there are also some limitations to the use of this compound in laboratory experiments. For example, it is not known exactly how this compound interacts with certain proteins, hormones, and neurotransmitters, and the exact mechanism of action is not fully understood. Additionally, this compound is not suitable for use in certain types of experiments, such as those involving the use of living cells.
未来方向
There are a number of potential future directions for the use of 8-Amino-6-chloro-3,4-dihydroquinolin-2(1H)-one hydrochloride in scientific research. For example, further research could be conducted to investigate the exact mechanism of action of this compound, as well as to explore its potential applications in drug development. Additionally, this compound could be used to study the effects of certain compounds on the nervous system and immune system, as well as to investigate the effects of certain drugs on the body. Finally, further research could be conducted to explore the potential applications of this compound in the study of cell signaling pathways.
合成方法
The synthesis of 8-Amino-6-chloro-3,4-dihydroquinolin-2(1H)-one hydrochloride is typically achieved by reacting the hydrochloride salt of 8-amino-6-chloro-3,4-dihydroquinolin-2(1H)-one with an appropriate base. This reaction produces this compound in a crystalline form, which can then be further purified for use in research applications. The reaction is typically carried out in an aqueous solution at room temperature.
属性
IUPAC Name |
8-amino-6-chloro-3,4-dihydro-1H-quinolin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O.ClH/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6;/h3-4H,1-2,11H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSFKOGLJHDOBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2N)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[3-Bromo-4-(4-fluoro-2,6-dimethyl-phenoxy)phenyl]ethanone](/img/structure/B6302865.png)




![1-[2-Methoxy-5-(trifluoromethoxy)phenyl]-N-methylmethanamine hydrochloride](/img/structure/B6302897.png)
![2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride](/img/structure/B6302904.png)
